2,2,6-Trimethylheptan-3-one

Overview

Description

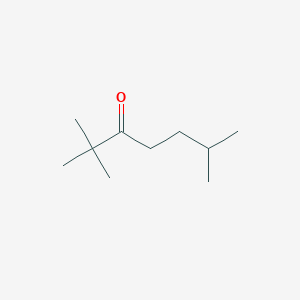

2,2,6-Trimethylheptan-3-one is an organic compound belonging to the class of ketones. It is characterized by a heptane backbone with three methyl groups attached at the second and sixth carbon atoms, and a ketone functional group at the third carbon atom. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,6-Trimethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6-trimethylheptanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the ketone without over-oxidation to carboxylic acids.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic dehydrogenation of 2,2,6-trimethylheptanol. This process utilizes metal catalysts such as palladium or platinum to facilitate the removal of hydrogen atoms, resulting in the formation of the desired ketone.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylheptan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: Reduction of this compound with reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields the corresponding alcohol, 2,2,6-trimethylheptanol.

Substitution: The ketone group can participate in nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine attack the carbonyl carbon, leading to the formation of hydrazones or oximes, respectively.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Hydrazine, hydroxylamine

Major Products Formed:

Oxidation: Carboxylic acids

Reduction: 2,2,6-Trimethylheptanol

Substitution: Hydrazones, oximes

Scientific Research Applications

2,2,6-Trimethylheptan-3-one has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: The compound is studied for its potential biological activities and interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: this compound is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylheptan-3-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The compound’s unique structure allows it to interact with specific enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

2,2,4-Trimethylpentan-3-one: Similar in structure but with a shorter carbon chain.

2,2,6-Trimethylheptane: Lacks the ketone functional group, making it less reactive in certain chemical reactions.

2,2,6-Trimethylheptanol: The alcohol counterpart of 2,2,6-Trimethylheptan-3-one, differing in its functional group.

Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.

Biological Activity

2,2,6-Trimethylheptan-3-one (TMH) is a ketone compound with the molecular formula . It is notable for its branched-chain structure, which contributes to its unique chemical properties and biological activities. This article explores the biological activity of TMH, including its pharmacological effects, potential applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula :

- Molecular Weight : 172.27 g/mol

- CAS Number : 565-69-5

Pharmacological Effects

Research has shown that this compound exhibits various biological activities:

- Antimicrobial Activity : TMH has demonstrated antimicrobial properties against several bacterial strains. A study indicated that it could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food products .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capacity. In vitro assays revealed that TMH can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that TMH could modulate inflammatory pathways. In animal models, it has shown the ability to reduce markers of inflammation, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Heliyon evaluated the antimicrobial efficacy of various ketones, including TMH. The results indicated that TMH had significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for both bacterial strains.

| Compound | MIC (mg/mL) |

|---|---|

| This compound | 0.5 |

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.5 |

Case Study 2: Antioxidant Activity

In a study assessing the antioxidant capabilities of various compounds, TMH was found to exhibit a significant reduction in malondialdehyde (MDA) levels in treated cells compared to untreated controls.

| Treatment | MDA Level (µmol/L) |

|---|---|

| Control | 5.4 |

| TMH (100 µM) | 3.1 |

The biological activities of TMH are attributed to its ability to interact with cellular pathways involved in oxidative stress and inflammation. The compound's structure allows it to participate in redox reactions, which are crucial for its antioxidant effects.

Pathways Involved

- Nrf2 Pathway Activation : TMH may activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.

- NF-kB Inhibition : It might inhibit NF-kB signaling, reducing the expression of pro-inflammatory cytokines.

Properties

IUPAC Name |

2,2,6-trimethylheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)6-7-9(11)10(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZPUQPROWKXCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.